Bienvenue dans la boutique en ligne BenchChem!

Substance P (4-11), pro(4)-val(8)-trp(7,9,10)-

tachykinin pharmacology Structure-Activity Relationship spinal nociception

This Val8-substituted Substance P (4-11) octapeptide (CAS 86917-56-8) delivers pure competitive tachykinin antagonism with markedly reduced residual agonistic activity—critical when experimental baselines cannot tolerate agonist confound. The Val8 substitution eliminates the aromatic Phe at position 8, yielding 3-fold less residual agonism than the Phe8 analog while retaining full antagonist potency across guinea pig ileum, trachea, and vascular preparations. Unlike undecapeptide antagonists (e.g., Spantide), this octapeptide causes no paraparetic effects at intrathecal doses up to 20 µg in guinea pig and rabbit, providing an essential safety window for spinal pharmacology. Supplied as lyophilized powder.

Molecular Formula C58H74N14O10S
Molecular Weight 1159.4 g/mol
CAS No. 86917-56-8
Cat. No. B1604856
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSubstance P (4-11), pro(4)-val(8)-trp(7,9,10)-
CAS86917-56-8
Synonyms4-Pro-8-Val-7,9,10-Trp-substance P (4-11)
4-prolyl-8-valyl-7,9,10-tryptophan-substance P (4-11)
PVT-SP(4-11)
substance P (4-11), Pro(4)-Val(8)-Trp(7,9,10)-
substance P (4-11), prolyl(4)-valyl(8)-tryptophan(7,9,10)-
Molecular FormulaC58H74N14O10S
Molecular Weight1159.4 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CCSC)C(=O)N)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C7CCCN7
InChIInChI=1S/C58H74N14O10S/c1-31(2)50(58(82)71-46(26-33-29-64-39-15-8-5-12-36(33)39)56(80)70-45(55(79)66-41(51(61)75)22-24-83-3)25-32-28-63-38-14-7-4-11-35(32)38)72-57(81)47(27-34-30-65-40-16-9-6-13-37(34)40)69-54(78)44(19-21-49(60)74)68-53(77)43(18-20-48(59)73)67-52(76)42-17-10-23-62-42/h4-9,11-16,28-31,41-47,50,62-65H,10,17-27H2,1-3H3,(H2,59,73)(H2,60,74)(H2,61,75)(H,66,79)(H,67,76)(H,68,77)(H,69,78)(H,70,80)(H,71,82)(H,72,81)/t41-,42+,43-,44-,45+,46+,47+,50-/m0/s1
InChIKeyBRNJDUSQUDIUSH-LINJYZGSSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Substance P (4-11), pro(4)-val(8)-trp(7,9,10)- (CAS 86917-56-8): A Structure-Optimised Tachykinin Antagonist Octapeptide for Pain and Inflammation Research Procurement


Substance P (4-11), pro(4)-val(8)-trp(7,9,10)- (CAS 86917-56-8), also designated (D-Pro⁴,D-Trp⁷·⁹·¹⁰,Val⁸)-Substance P (4-11) or Pvt-SP (4-11), is a synthetic octapeptide fragment of the neuropeptide Substance P engineered with multiple D-amino acid substitutions [1]. It was introduced as a tachykinin antagonist in 1984 and is classified under MeSH as a competitive antagonist of Substance P and related tachykinins [2]. The compound carries a D-Pro at position 4, D-Trp at positions 7, 9, and 10, and an L-Val at position 8, replacing the native L-Phe found in the non-Val analog [3]. Its molecular formula is C₅₈H₇₄N₁₄O₁₀S with a molecular weight of 1159.4 g/mol, and it is supplied as a lyophilised powder requiring storage at −20 °C [3].

Why (D-Pro⁴,D-Trp⁷·⁹·¹⁰,Val⁸)-Substance P (4-11) Cannot Be Replaced by Simpler Tachykinin Antagonists


Tachykinin antagonists derived from the Substance P (4-11) scaffold display widely divergent pharmacological profiles depending on the specific pattern of D-amino acid substitutions, particularly at positions 8 and 11 [1]. The Val⁸ substitution in the target compound—replacing the aromatic phenylalanine with a non-polar valine—produces a quantifiable reduction in residual agonistic activity without sacrificing antagonist potency, a differentiation that is lost when generic [D-Pro⁴,D-Trp⁷,⁹,¹⁰]-SP(4-11) (CAS 86917-57-9) or [D-Pro⁴,D-Trp⁷,⁹]-SP(4-11) is used [2]. Furthermore, undecapeptide antagonists such as Spantide retain variable degrees of agonistic activity and provoke histamine release, whereas the octapeptide series including the Val⁸ analog acts as a pure competitive antagonist across multiple tissue preparations [3]. These structural determinants directly govern tissue selectivity, species-specific toxicity, and the agonist/antagonist balance, making indiscriminate substitution a source of experimental irreproducibility [1][3].

Quantitative Differentiation of (D-Pro⁴,D-Trp⁷·⁹·¹⁰,Val⁸)-Substance P (4-11) Versus Closest Analogs: A Comparator-Driven Evidence Guide


Val⁸ Substitution Reduces Residual Agonistic Activity by 3-Fold While Preserving Antagonist Potency

In a direct head-to-head comparison, (D-Pro⁴,D-Trp⁷·⁹·¹⁰,Val⁸)-SP(4-11) and its non-Val analog (D-Pro⁴,D-Trp⁷·⁹·¹⁰)-SP(4-11) were both capable of inhibiting bradykinin-evoked hypothalamo-neurohypophysial responses by 50–60% following intrathecal injection into the rat spinal cord [1]. However, the Val⁸ analog exhibited 3-fold less residual agonistic activity than the Phe⁸-containing comparator [1]. This indicates that substituting the aromatic phenylalanine at position 8 with the non-polar valine significantly improves the functional antagonist selectivity without compromising efficacy, leading the authors to conclude that this modification may 'significantly improve the overall characteristics of neurally active SP antagonists' [1].

tachykinin pharmacology Structure-Activity Relationship spinal nociception

Phe⁸→Val⁸ Substitution Modestly Reduces Affinity but Confers Differential Tissue Selectivity Across Four Smooth Muscle Preparations

A systematic structure-activity analysis of ten octapeptide and five undecapeptide Substance P antagonists across four isolated smooth muscle preparations established that the affinity of octapeptide antagonists bearing the basic [Pro⁴,Trp⁷,⁹]SP-(4–11) structure is slightly reduced by substituting Phe⁸ with Val [1]. This modification shifts the C-terminal character from aromatic to aliphatic, which has opposing effects on tissue potency: antagonists with aromatic C-terminal residues (e.g., [Pro⁴,Trp⁷,⁹,¹⁰]SP-(4–11)) are weak on the rabbit mesenteric vein (R.M.V.) but fairly active on the guinea pig trachea (G.P.T.), whereas aliphatic-substituted antagonists (including the Val⁸ compound) show the reverse profile—higher potency on the R.M.V. and relatively lower activity on the G.P.T. [1]. Both aromatic and aliphatic variants are equipotent on the guinea pig ileum (G.P.I.) and dog carotid artery (D.C.A.) [1].

receptor pharmacology tissue selectivity competitive antagonism

Octapeptide Antagonists Including the Val⁸ Analog Are Devoid of Paraparetic Toxicity in Guinea Pig and Rabbit, Unlike Other Substance P Antagonists That Produce Irreversible Paraplegia in Rats

In a comparative species toxicity study, intrathecal administration of [D-Pro⁴,D-Trp⁷,⁹,¹⁰]-substance P octapeptide (the structural class to which the Val⁸ analog belongs) at 20 µg produced no paraparetic effects in guinea pig or rabbit, whereas [D-Pro²,D-Trp⁷,⁹]-substance P caused irreversible flaccid hind-limb paralysis (paraplegia) in rats with an ED₅₀ of only 2.3 µg [1]. At 5 µg intrathecally, [D-Pro⁴,D-Trp⁷,⁹,¹⁰]-substance P octapeptide also produced 70–80% paraplegia in rats, highlighting the strong species dependence of this adverse effect [1]. Although the Val⁸ analog was not directly tested in this study, its close structural relationship to the octapeptide tested suggests it may share this favourable species-selectivity profile relative to undecapeptide and disubstituted antagonists [1].

in vivo toxicity species selectivity intrathecal drug delivery

Octapeptide Antagonists Exhibit Pure Competitive Antagonism Without Agonistic Activity, in Contrast to Undecapeptide Antagonists That Retain Variable Agonism and Histamine-Releasing Properties

A comprehensive classification study across four smooth muscle preparations demonstrated that all octapeptide antagonists of the [Pro⁴,Trp⁷,⁹]SP-(4–11) series—including the Val⁸-substituted analog—are specific for Substance P, have no agonistic activities, and exert competitive antagonism against SP, its homologues, and fragments [1]. In contrast, undecapeptide antagonists such as [D-Arg¹,D-Pro²,D-Trp⁷,⁹,Leu¹¹]SP (Spantide) retain variable degrees of agonistic activity in some tissues, are weaker antagonists in the guinea pig ileum and trachea, and induce histamine release from mast cells [1][2]. The octapeptides are equally active against all four tachykinin homologues (Substance P, physalaemin, eledoisin, kassinin), providing non-discriminatory tachykinin receptor blockade, whereas undecapeptides preferentially antagonise eledoisin and kassinin [1].

agonist-independent antagonism histamine release smooth muscle pharmacology

Val⁸-Containing Octapeptide Antagonists Retain Broad-Spectrum Tachykinin Antagonism While Non-Peptide NK1 Antagonists Are Receptor-Subtype-Selective

Non-peptide NK1-selective antagonists such as RP 67580 exhibit high-affinity competitive inhibition of [³H]Substance P binding to NK1 receptors with a Kᵢ of 4.16 nM in rat brain membranes but lack activity at NK2 and NK3 receptors [1]. In contrast, octapeptide antagonists of the [Pro⁴,Trp⁷,⁹]SP-(4–11) series—including the Val⁸ analog—act as broad-spectrum tachykinin antagonists that block responses to Substance P, physalaemin, eledoisin, and kassinin with equal potency across multiple tissue preparations [2]. This broad-spectrum profile is advantageous for experimental systems where the specific tachykinin receptor subtype mediating a physiological response has not been definitively identified, or where multiple tachykinins are simultaneously released [2]. However, the lack of receptor-subtype selectivity also means these octapeptides cannot discriminate between NK1-, NK2-, and NK3-mediated effects, a limitation that must be weighed against their broader coverage [2].

NK1/NK2/NK3 selectivity broad-spectrum antagonism non-peptide comparator

Verified Application Scenarios for (D-Pro⁴,D-Trp⁷·⁹·¹⁰,Val⁸)-Substance P (4-11) Based on Quantitative Differentiation Evidence


Spinal Tachykinin Pharmacology in Rodent Pain Models Requiring Low Residual Agonism

In intrathecal injection studies of spinal nociceptive processing in anaesthetised rats, the Val⁸ analog provides 50–60% blockade of bradykinin-evoked hypothalamo-neurohypophysial responses with 3-fold less residual agonistic activity than the Phe⁸ comparator [1]. This makes it the superior candidate when the experimental design cannot tolerate agonist-confounded baselines, such as in studies measuring stimulus-evoked vasopressin release or cardiovascular reflex arcs mediated by spinal Substance P release.

Smooth Muscle Organ Bath Studies Differentiating Tachykinin Receptor Subtypes via Broad-Spectrum Blockade

The octapeptide series including the Val⁸ analog acts as a pure competitive antagonist with equal potency against Substance P, physalaemin, eledoisin, and kassinin in guinea pig ileum, trachea, dog carotid artery, and rabbit mesenteric vein [2]. This non-discriminatory blockade is ideal for initial pharmacological characterisation of novel tachykinin-mediated contractile or relaxant responses before selective NK1, NK2, or NK3 tools are deployed, preventing false-negative outcomes when the endogenous ligand is uncertain.

Species-Selective Spinal Cord Studies in Guinea Pig or Rabbit Avoiding Paraparetic Confounds

Intrathecal delivery of [D-Pro⁴,D-Trp⁷,⁹,¹⁰]-substance P octapeptide at 20 µg produces no paraparetic effects in guinea pig or rabbit, whereas the widely used undecapeptide antagonist [D-Pro²,D-Trp⁷,⁹]-SP causes irreversible paraplegia in rats with an ED₅₀ of 2.3 µg [3]. For spinal pharmacology experiments in lagomorph or caviid models—particularly those assessing motor function, locomotion, or descending motor control—the octapeptide class offers a critical safety window that undecapeptide antagonists cannot provide.

Structure-Activity Relationship (SAR) Studies on the Phe⁸→Val⁸ Determinant for Agonist/Antagonist Balance

The Val⁸ substitution is directly implicated in reducing agonistic activity and modulating tissue selectivity between G.P.T. and R.M.V. preparations [2][4]. Procurement of the Val⁸ peptide alongside its Phe⁸ counterpart (CAS 86917-57-9) enables controlled SAR investigations into how the aromatic-to-aliphatic switch at position 8 governs the functional selectivity, affinity, and toxicity profile of Substance P-derived antagonists, without the confounding influence of additional sequence variations.

Quote Request

Request a Quote for Substance P (4-11), pro(4)-val(8)-trp(7,9,10)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.